molecular formula C14H15N3O B13616876 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine

Katalognummer: B13616876
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: HUCLTYASQUVMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine typically involves the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the pyrimidine ring and the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The exact mechanism depends on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine is unique due to the presence of both the azetidine ring and the benzyloxy group, which can confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a drug candidate or a chemical intermediate .

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

2-(azetidin-3-yl)-5-phenylmethoxypyrimidine

InChI

InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12/h1-5,8-9,12,15H,6-7,10H2

InChI-Schlüssel

HUCLTYASQUVMAY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.